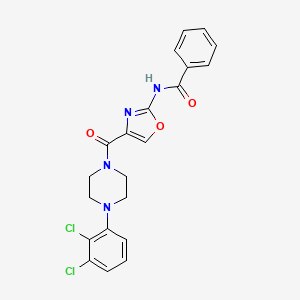

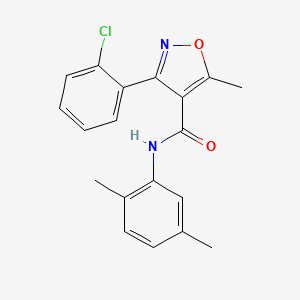

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

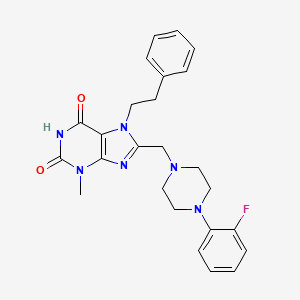

“N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It is related to a family of compounds known as phenylpiperazines . Phenylpiperazines are a family of compounds containing a phenyl group directly bonded to a piperazine. One of the significant members of this class is aripiprazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” is complex. It contains a dichlorophenylpiperazine moiety, which is a phenylpiperazine derivative with two chlorine atoms on the phenyl ring . The compound also contains a carbonyl group attached to the piperazine ring and an oxazol-2-yl group attached to the carbonyl group.Chemical Reactions Analysis

The chemical reactions involving “N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” are likely to be complex due to the presence of several reactive groups. For instance, the carbonyl group can undergo reactions such as nucleophilic addition or reduction . The piperazine ring can participate in reactions such as alkylation or acylation .Aplicaciones Científicas De Investigación

- The piperazine moiety plays a crucial role in kinase inhibitors, which are essential for modulating cellular signaling pathways. Researchers have explored derivatives of this compound as potential kinase inhibitors, aiming to target specific kinases involved in diseases like cancer and inflammatory disorders .

- The piperazine ring’s structural and conformational characteristics make it suitable for designing receptor modulators. Scientists have investigated how this compound interacts with various receptors, including G protein-coupled receptors (GPCRs) and ion channels, to develop novel therapeutic agents .

- Synthetic methodologies involving Buchwald–Hartwig amination have been employed to prepare piperazine-containing compounds. This reaction allows for the efficient coupling of aryl halides with amines, leading to diverse chemical libraries for drug discovery .

- Researchers have explored aromatic nucleophilic substitution reactions to introduce piperazine moieties into drug candidates. These reactions enable the substitution of functional groups on aromatic rings, enhancing the compound’s pharmacological properties .

- Reductive amination methods have been used to synthesize piperazine-containing compounds. By combining carbonyl compounds with amines under reducing conditions, researchers can access diverse derivatives with potential biological activity .

- Finkelstein alkylation and amide bond formation reactions have been employed to construct piperazine-based molecules. These synthetic strategies allow for the introduction of substituents and the formation of amide bonds, crucial for drug design .

Kinase Inhibitors

Receptor Modulators

Buchwald–Hartwig Amination

Aromatic Nucleophilic Substitution

Reductive Amination

Finkelstein Alkylation and Amide Bond Formation

These applications highlight the versatility of the piperazine moiety within the compound, making it an intriguing subject for further research and drug development. If you need more information or have additional questions, feel free to ask! 😊 .

Direcciones Futuras

The future directions for research on “N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of related compounds, it may be of interest to explore its potential as a pharmaceutical agent .

Propiedades

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O3/c22-15-7-4-8-17(18(15)23)26-9-11-27(12-10-26)20(29)16-13-30-21(24-16)25-19(28)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECYSNJSLURMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)